molecular formula C22H27N3O4S B2551460 (4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 304684-41-1

(4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2551460
CAS No.: 304684-41-1
M. Wt: 429.54
InChI Key: OXLZTXPTZVIAKO-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a phenyl ring substituted with a morpholinosulfonyl group, connected via a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting piperazine with benzyl chloride under basic conditions.

    Introduction of the Morpholinosulfonyl Group: The next step involves the introduction of the morpholinosulfonyl group to the phenyl ring. This can be achieved by reacting the phenyl compound with morpholine and a sulfonyl chloride derivative.

    Coupling Reaction: The final step involves coupling the benzylpiperazine derivative with the morpholinosulfonyl phenyl compound using a suitable coupling agent, such as a carbodiimide, to form the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is unique due to its combination of a piperazine ring with a benzyl group and a morpholinosulfonyl-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c26-22(24-12-10-23(11-13-24)18-19-4-2-1-3-5-19)20-6-8-21(9-7-20)30(27,28)25-14-16-29-17-15-25/h1-9H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLZTXPTZVIAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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